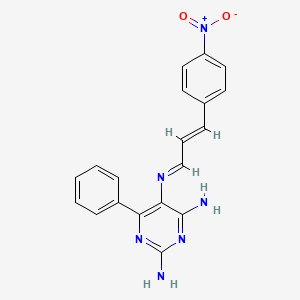
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H33N3O6P2 and a molecular weight of 365.34 g/mol. It is known for its unique structure, which includes two phosphonate groups and an isononyl group linked through a bis(methylene) bridge. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include an acidic medium to facilitate the formation of the bisphosphonate structure. Industrial production methods may involve large-scale batch reactions with controlled temperatures and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphonate compounds.
Biology: This compound is studied for its potential role in inhibiting certain enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting bone diseases due to its affinity for calcium ions.
Industry: It is used in the formulation of flame retardants and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The phosphonate groups can chelate metal ions, making it useful in applications that require metal ion sequestration. In biological systems, it can inhibit enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonate compounds such as:
Etidronate: Used in the treatment of osteoporosis and similar bone diseases.
Alendronate: Another bisphosphonate used for bone health, known for its high affinity for bone tissue.
Risedronate: Similar to alendronate but with different pharmacokinetic properties.
What sets this compound apart is its unique isononyl group, which may confer different chemical and biological properties compared to other bisphosphonates.
Propriétés
Numéro CAS |
94248-81-4 |
|---|---|
Formule moléculaire |
C11H33N3O6P2 |
Poids moléculaire |
365.34 g/mol |
Nom IUPAC |
diazanium;[7-methyloctyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);2*1H3 |
Clé InChI |
VGTHXEATZSHLRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


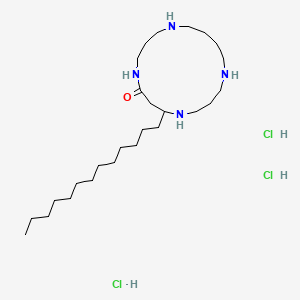
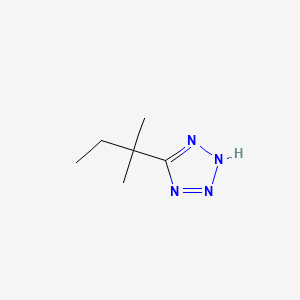
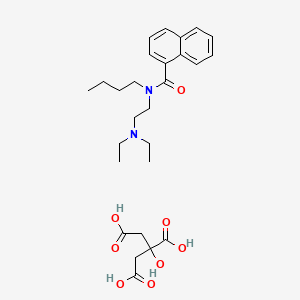

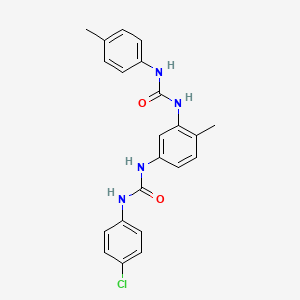


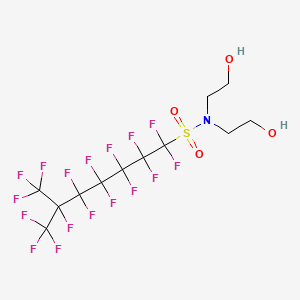
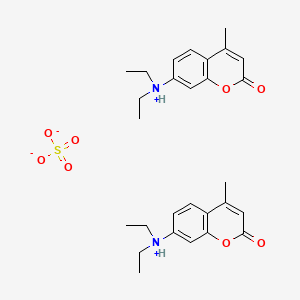
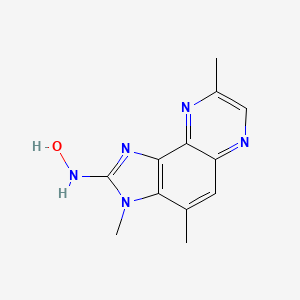
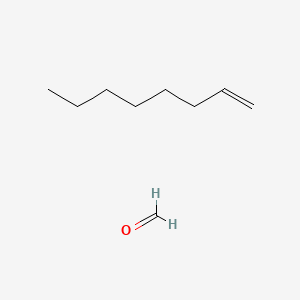

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
